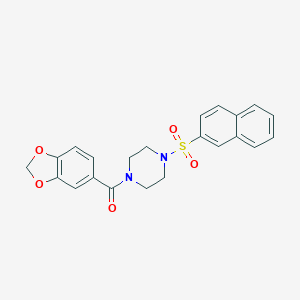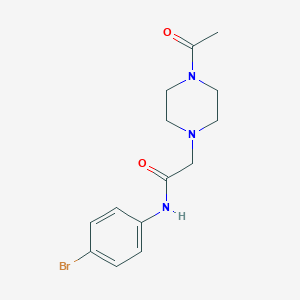
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide, also known as BAA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound can also inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and has a long shelf life. However, this compound has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound can have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide. One area of interest is the potential use of this compound as a treatment for neurological disorders, such as Alzheimer's disease. Another area of interest is the development of new derivatives of this compound that have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential as an anti-cancer agent and treatment for neurological disorders. This compound works by inhibiting COX-2 and activating PPARγ, and has a number of biochemical and physiological effects. While this compound has advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including its potential use in medicine and the development of new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide involves the reaction between 4-bromobenzoyl chloride and 4-acetylpiperazine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form this compound. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALWIMWWKIBASS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

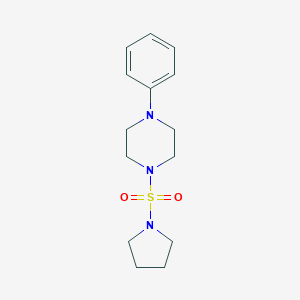
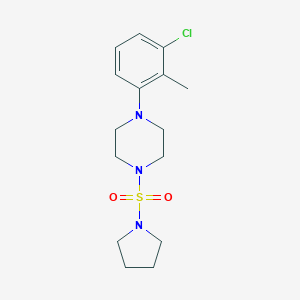
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-furamide](/img/structure/B500303.png)

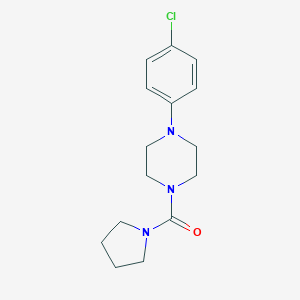


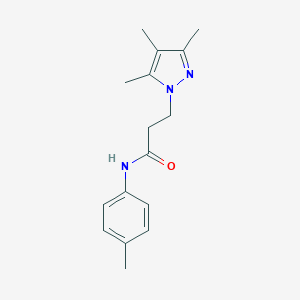
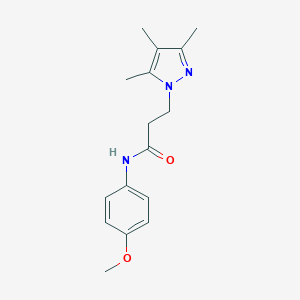
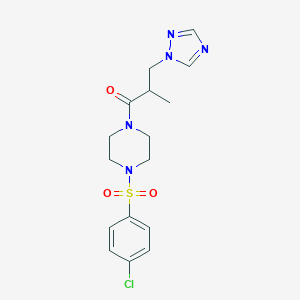
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)
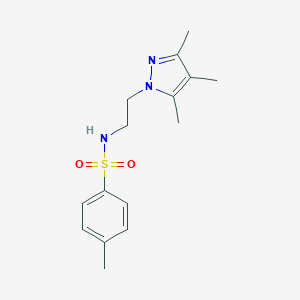
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B500318.png)
